molecular formula C19H16N2O3 B14123568 3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

Cat. No.: B14123568
M. Wt: 320.3 g/mol
InChI Key: KWMBECWNLDCJTA-UHFFFAOYSA-N
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Description

3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a pyrazole ring, which are linked to a prop-2-enoic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-[3-(2-Hydroxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid.

    Reduction: Formation of 3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:

    3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Another similar compound with a hydroxyl group in a different position.

Uniqueness

3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

3-[3-(2-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C19H16N2O3/c1-24-17-10-6-5-9-16(17)19-14(11-12-18(22)23)13-21(20-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23)

InChI Key

KWMBECWNLDCJTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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